Pgs-IN-1

説明

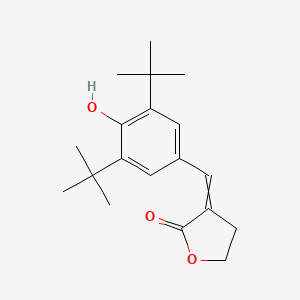

Structure

3D Structure

特性

分子式 |

C19H26O3 |

|---|---|

分子量 |

302.4 g/mol |

IUPAC名 |

3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3 |

InChIキー |

DFPYHQJPGCODSB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O |

同義語 |

alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)gamma-butyrolactone KME 4 KME-4 |

製品の起源 |

United States |

類似化合物との比較

Key Compounds for Comparison

Licofelone (ML-3000)

Phenidone

PF-4693627

Zileuton

Comparative Analysis

2.1 Target Selectivity and Potency

| Compound | Primary Targets | IC50 (PGS/mPGES-1) | IC50 (5-LOX/COX) | Selectivity Profile |

|---|---|---|---|---|

| PGS-IN-1 | PGS, 5-LOX | 0.28 μM (PGS) | 1.05 μM (5-LOX) | Dual PGS/5-LOX inhibitor |

| Licofelone | COX-1, COX-2, 5-LOX | N/A | 0.18 μM (5-LOX), 0.21 μM (COX) | Triple inhibitor (COX-1/COX-2/5-LOX) |

| Phenidone | COX, 5-LOX | N/A | N/A | Broad-spectrum COX/LOX inhibitor |

| PF-4693627 | mPGES-1 | 3 nM (mPGES-1) | N/A | Highly selective for mPGES-1 |

| Zileuton | 5-LOX | N/A | ~0.5–1.0 μM (5-LOX) | Selective 5-LOX inhibitor |

- This compound vs. Licofelone : Licofelone exhibits higher potency (IC50 = 0.18 μM for 5-LOX vs. 1.05 μM for this compound) and targets both COX isoforms and 5-LOX, making it a more comprehensive anti-inflammatory agent . However, this compound’s inhibition of PGS (a broader enzyme family) may influence a wider range of prostaglandins.

- This compound vs. PF-4693627 : PF-4693627 is 1,000-fold more potent against mPGES-1 (IC50 = 3 nM) but lacks 5-LOX activity. This selectivity makes PF-4693627 preferable for conditions driven by prostaglandin E2 (PGE2), such as osteoarthritis .

- This compound vs. Phenidone : Phenidone’s dual COX/LOX inhibition is less characterized in terms of IC50 but demonstrates in vivo efficacy in hypertension and autoimmune encephalomyelitis models . This compound’s quantified potency provides a clearer preclinical profile.

- This compound vs. Zileuton : Zileuton is a selective 5-LOX inhibitor (IC50 ~0.5–1.0 μM), comparable to this compound’s 5-LOX activity. However, Zileuton lacks PGS inhibition, limiting its utility in prostaglandin-driven pathologies .

2.3 Advantages and Limitations

- This compound: Advantages: Dual inhibition avoids complete COX suppression (reducing GI toxicity). Broad PGS targeting may modulate multiple prostaglandins.

- Licofelone :

- PF-4693627 :

- Advantages: High selectivity and oral availability.

- Limitations: Narrow focus on mPGES-1 limits utility in leukotriene-driven diseases .

準備方法

Reaction Kinetics and Parameter Optimization

Studies demonstrate that the activation energy of polycondensation decreases with equimolar glycerol-to-sebacic acid ratios, favoring esterification. For example, Matyszczak et al. (2020) observed first-order kinetics during initial stages, transitioning to diffusion-controlled mechanisms as viscosity increased. Gadomska-Gajadhur et al. (2018) optimized prepolymer synthesis using a Box–Behnken design, identifying 150°C for 5 hours under argon as ideal for maximizing esterification (82%) and carboxylic group conversion (89%).

Table 1: Conventional Synthesis Parameters and Outcomes

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MwAS) reduces prepolymerization time from days to minutes. Aydin et al. (2013) achieved PGS synthesis in 3 minutes at 180°C without catalysts or vacuum, yielding a Young’s modulus of 0.50 MPa. However, this method caused glycerol loss due to boiling, altering the final G:S ratio to 0.22:0.78. Recent advances by Riaz et al. (2022) utilized nitrogen flow during MwAS to minimize monomer evaporation, achieving homogeneous prepolymers in 3 hours.

Enzymatic Synthesis

Enzymatic methods offer eco-friendly alternatives by using lipases (e.g., Candida antarctica) to catalyze esterification at milder temperatures (60–80°C). Valerio et al. (2018) reported 70% esterification efficiency at 70°C, though the process required longer durations (72 hours) compared to conventional methods. Enzymatic PGS exhibits lower cross-linking density, making it suitable for soft tissue applications requiring high elasticity.

Impact of Atmospheric Conditions

Martín-Cabezuelo et al. (2021a) demonstrated that oxidative atmospheres (dry air) during prepolymerization increase branching via secondary hydroxyl oxidation, while inert gases (argon) favor linear chain growth. PGS synthesized under argon showed a 40% higher tensile strength than air-cured variants, highlighting atmospheric control as a critical parameter.

Cross-Linking and Post-Synthesis Modifications

Cross-linking methods, such as photopolymerization and urethane bonding, enhance PGS stability. Liu et al. (2007a) developed thermoplastic PGS (TM-PGS) by hot-pressing prepolymers at 130°C and 15 MPa, achieving a glass transition temperature (Tg) of −40°C. UV-induced cross-linking with photoinitiators (e.g., Irgacure 2959) reduced curing time to 10 minutes, enabling rapid prototyping of microfluidic devices.

Degradation and Biocompatibility

PGS degradation is hydrolytic, with rates adjustable via cross-linking density. In vitro studies show 50–90% mass loss over 8 weeks in phosphate-buffered saline, while in vivo models (rat subcutaneous implants) exhibit complete absorption within 12 weeks. Cytotoxicity assays confirm >90% cell viability for PGS with glycerol excess (G:S = 1.2:1), making it ideal for direct tissue contact .

Q & A

Q. What is the primary biochemical mechanism of Pgs-IN-1, and how should researchers validate its inhibitory effects experimentally?

this compound is a dual inhibitor of prostaglandin synthetase (IC50 = 0.28 μM) and 5-lipoxygenase (IC50 = 1.05 μM). To validate its activity, use cell-free enzyme inhibition assays with purified COX/LOX isoforms. Include positive controls like Phenidone (a known dual COX/LOX inhibitor) and measure inhibition kinetics via fluorometric or spectrophotometric methods. Ensure replicates (n ≥ 3) and report both IC50 and selectivity ratios .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

- Concentration range : Test 0.1–10 μM (spanning its IC50 values).

- Controls : Vehicle (e.g., DMSO ≤ 0.1%), positive inhibitors (e.g., Flurbiprofen for COX), and baseline enzyme activity.

- Assay conditions : Standardize pH, temperature, and substrate concentrations (e.g., arachidonic acid for COX/LOX).

- Data analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill slopes. Report coefficient of variation (CV) for replicates .

Q. What are the critical parameters for evaluating this compound’s selectivity between COX and 5-LOX pathways?

- Enzyme source : Use homologous systems (e.g., human recombinant enzymes) to avoid species-specific biases.

- Parallel assays : Run COX (prostaglandin E2 ELISA) and 5-LOX (LTB4 quantification via HPLC) assays under identical conditions.

- Selectivity index : Calculate as IC50(5-LOX)/IC50(COX). A value >3 indicates preferential COX inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across studies?

Discrepancies may arise from:

- Enzyme purity : Contaminants in commercial enzyme preparations.

- Assay interference : Fluorescent probes (e.g., DCFH-DA) interacting with this compound. Methodology :

- Validate assays with orthogonal techniques (e.g., LC-MS for metabolite quantification).

- Compare results against standardized reference inhibitors.

- Use the FINER framework to assess experimental feasibility and novelty .

Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic profile while retaining dual inhibition?

- Molecular docking : Screen against COX-1/2 and 5-LOX crystal structures (PDB IDs: 3LN1, 3V92) to identify binding hotspots.

- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition.

- Analog synthesis : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without disrupting key hydrophobic interactions .

Q. How should researchers integrate this compound into in vivo inflammation models to assess therapeutic potential?

- Model selection : Use rodent models of adjuvant-induced arthritis (for COX) or zymosan-induced peritonitis (for 5-LOX).

- Dosing regimen : Administer this compound intraperitoneally (1–10 mg/kg) with pharmacokinetic profiling (Tmax, Cmax).

- Outcome metrics : Quantify prostaglandins (PGE2) and leukotrienes (LTB4) in plasma/tissue via ELISA.

- Ethical alignment : Follow ARRIVE guidelines for humane endpoints and sample size justification .

Methodological Frameworks

Q. How can the PICO framework structure hypothesis-driven studies on this compound?

- Population : In vitro (e.g., RAW 264.7 macrophages) or in vivo (e.g., Sprague-Dawley rats).

- Intervention : this compound at IC50-equivalent doses.

- Comparison : NSAIDs (e.g., Indomethacin) or LOX inhibitors (e.g., Zileuton).

- Outcome : Inhibition efficiency (%), cytokine/mediator levels.

- Time : Acute (24–48 hr) vs. chronic (7–14 days) exposure .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

- ANOVA with post hoc tests : Compare means across dose groups.

- Bland-Altman plots : Assess agreement between technical replicates.

- Power analysis : Ensure n ≥ 6 for in vivo studies (α = 0.05, β = 0.2).

- Meta-analysis : Pool data from multiple studies using random-effects models to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。